molecular formula C8H7NOS B13707619 2-Methyl-5-(2-thienyl)oxazole

2-Methyl-5-(2-thienyl)oxazole

Katalognummer: B13707619
Molekulargewicht: 165.21 g/mol
InChI-Schlüssel: QTAORAYOJANDOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-(2-thienyl)oxazole is a heterocyclic compound that features both an oxazole and a thiophene ring The oxazole ring consists of an oxygen and a nitrogen atom, while the thiophene ring contains a sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-thienyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxylic acid with 2-amino-2-methylpropanol under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-(2-thienyl)oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.

    Reduction: Reduction reactions can target the oxazole ring, leading to the formation of dihydrooxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Halogenated thiophene derivatives and various substituted oxazoles.

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-(2-thienyl)oxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 2-Methyl-5-(2-thienyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of both oxazole and thiophene rings allows for versatile interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-5-(2-furyl)oxazole: Contains a furan ring instead of a thiophene ring.

    2-Methyl-5-(2-pyridyl)oxazole: Contains a pyridine ring instead of a thiophene ring.

    2-Methyl-5-(2-thiazolyl)oxazole: Contains a thiazole ring instead of a thiophene ring.

Uniqueness

2-Methyl-5-(2-thienyl)oxazole is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H7NOS

Molekulargewicht

165.21 g/mol

IUPAC-Name

2-methyl-5-thiophen-2-yl-1,3-oxazole

InChI

InChI=1S/C8H7NOS/c1-6-9-5-7(10-6)8-3-2-4-11-8/h2-5H,1H3

InChI-Schlüssel

QTAORAYOJANDOD-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(O1)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.